molecular formula C7HBr2F3N2 B7980619 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile

2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B7980619
M. Wt: 329.90 g/mol
InChI Key: WJBDTCWVPPTFTQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7HBr2F3N2 and a molecular weight of 329.90 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a nicotinonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile typically involves the bromination of 4-(trifluoromethyl)nicotinonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Comparison: 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both bromine and trifluoromethyl groups on the nicotinonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances its lipophilicity and electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBDTCWVPPTFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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